molecular formula C8H6ClNO2S2 B8641544 2-Methyl-7-chlorosulfonylbenzothiazole

2-Methyl-7-chlorosulfonylbenzothiazole

Cat. No. B8641544
M. Wt: 247.7 g/mol
InChI Key: RDFBGLVDPQPDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04643759

Procedure details

A suspension of 8 g of the product from Example 7 in 20 mL of concentrated hydrochloric acid was cooled to 0° C. and treated with a solution of 3.7 g sodium nitrite in 6 mL of water. After completion of the addition, the mixture was stirred at 0°-5° C. for about 15 minutes. This diazonium salt solution was then added all at once to a mixture of liquid sulfur dioxide, 2 g of cupric chloride dihydrate, and 4 mL water in 39 mL of glacial acetic acid at about 10° C.; vigorous gas evolution ensued. This reaction mixture was stirred at room temperature for another 4 hours, and was then poured into 190 mL ice-water. The resulting precipitate was collected by filtration, washed with water, and dried to give 9.2 g of 2-methyl-7-chlorosulfonylbenzothiazole as a yellow powder, m.p. 93°-97° C., dec; IR(KBr): 1380, 1175, 800, 770, 720 cm-1.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cupric chloride dihydrate
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
39 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
190 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[C:10](N)=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.N([O-])=O.[Na+].[S:16](=[O:18])=[O:17].[ClH:19]>O.C(O)(=O)C>[CH3:1][C:2]1[S:3][C:4]2[C:10]([S:16]([Cl:19])(=[O:18])=[O:17])=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2N
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
cupric chloride dihydrate
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
39 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Five
Name
ice water
Quantity
190 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0°-5° C. for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
This reaction mixture was stirred at room temperature for another 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1SC2=C(N1)C=CC=C2S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.